molecular formula C20H18FNO4 B2705606 N-(2-(2-fluorophenyl)-2-methoxypropyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 1705848-48-1

N-(2-(2-fluorophenyl)-2-methoxypropyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2705606
CAS No.: 1705848-48-1
M. Wt: 355.365
InChI Key: RLMPYBFORZRHQN-UHFFFAOYSA-N
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Description

N-(2-(2-fluorophenyl)-2-methoxypropyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic coumarin-3-carboxamide derivative offered for research purposes. Coumarin-based compounds are a significant class of molecules studied extensively for their diverse biological and pharmacological properties . Research into structurally similar 3-carboxamido-coumarins has identified their potential as high-potency, selective inhibitors of enzymes like monoamine oxidase B (MAO-B), a key target in neurological conditions . Other coumarin carboxamides have also been investigated as potential anti-austerity agents, which target cancer cell tolerance to nutrient starvation, and for their antiproliferative activities against human breast cancer cell lines in vitro . The specific substitution pattern of this compound—featuring a 2-fluorophenyl group connected via a methoxypropyl linker—suggests it is a candidate for medicinal chemistry optimization and structure-activity relationship (SAR) studies. The synthesis of such compounds typically involves the reaction of an amine precursor with a coumarin-3-carboxylate ester, followed by purification and characterization using techniques such as NMR, IR spectroscopy, and mass spectrometry . This product is intended for research applications only in fields such as drug discovery, chemical biology, and analytical chemistry. It is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

N-[2-(2-fluorophenyl)-2-methoxypropyl]-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FNO4/c1-20(25-2,15-8-4-5-9-16(15)21)12-22-18(23)14-11-13-7-3-6-10-17(13)26-19(14)24/h3-11H,12H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLMPYBFORZRHQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC2=CC=CC=C2OC1=O)(C3=CC=CC=C3F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-fluorophenyl)-2-methoxypropyl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2H-chromene-3-carboxylic acid with 2-(2-fluorophenyl)-2-methoxypropylamine under acidic conditions to form the desired amide. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-fluorophenyl)-2-methoxypropyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with altered functional groups.

Scientific Research Applications

N-(2-(2-fluorophenyl)-2-methoxypropyl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-(2-fluorophenyl)-2-methoxypropyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or modulating receptor activity, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide ()

  • Substituents : A sulfamoylphenyl group at the carboxamide position.
  • Key Differences : The sulfamoyl group introduces high polarity, likely increasing water solubility but reducing membrane permeability compared to the target compound’s methoxypropyl-fluorophenyl moiety.
  • Synthesis: Synthesized via condensation of 2-cyanoacetamide derivatives with aromatic aldehydes under acidic conditions (acetic acid/sodium acetate), yielding a product with a melting point >300°C . This high melting point reflects strong intermolecular hydrogen bonding due to the sulfamoyl group.

7-Methoxy-N-[4-(1-methylethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide ()

  • Substituents : A methoxy group at position 7 of the coumarin ring and an isopropylphenyl group on the carboxamide.
  • The isopropylphenyl group increases steric bulk compared to the target’s fluorophenyl-methoxypropyl chain, which may influence binding pocket compatibility .

Side Chain Modifications

N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide ()

  • Substituents : A para-methoxyphenethyl side chain.
  • Key Differences : The phenethyl chain enhances lipophilicity compared to the methoxypropyl group in the target compound. The para-methoxy substituent on the phenyl ring may donate electron density via resonance, contrasting with the ortho-fluorine’s electron-withdrawing effect in the target compound. This difference could impact interactions with hydrophobic binding sites or metabolic enzymes .

Fluorinated Analogs ()

While describes fluorinated fentanyl derivatives (e.g., ortho-fluoroacryl fentanyl), the shared ortho-fluorophenyl motif is notable. Fluorine’s electronegativity and small atomic radius often enhance binding affinity (e.g., via halogen bonding) and metabolic stability by resisting oxidative degradation. However, the target compound’s coumarin scaffold differs fundamentally from fentanyl’s piperidine core, limiting direct pharmacological comparisons .

Physicochemical Properties

Compound Name Substituents Melting Point (°C) Key Functional Groups
Target Compound 2-fluorophenyl, methoxypropyl Not reported Fluorine, methoxy, carboxamide
2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide 4-sulfamoylphenyl >300 Sulfamoyl, carboxamide
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide 4-methoxyphenethyl Not reported Methoxy, phenethyl, carboxamide
7-Methoxy-N-[4-(1-methylethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide 7-methoxy, 4-isopropylphenyl Not reported Methoxy, isopropyl, carboxamide
  • Melting Points : The sulfamoyl derivative’s exceptionally high melting point (>300°C) highlights the impact of polar substituents on crystal packing . The target compound’s melting point is likely lower due to reduced polarity.

Biological Activity

N-(2-(2-fluorophenyl)-2-methoxypropyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene derivatives class, notable for its diverse biological activities. This article provides a detailed examination of its biological activity, including antibacterial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a chromene ring fused with a carboxamide group, featuring a 2-fluorophenyl substituent and a methoxypropyl moiety. Its molecular formula is C16H16FNO3C_{16}H_{16}FNO_3, and it has been studied for its interactions with various biological targets.

Antibacterial Activity

Mechanism of Action:
this compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. The compound disrupts bacterial cell wall synthesis or membrane integrity, leading to bacterial cell death.

Minimum Inhibitory Concentration (MIC):
The effectiveness of this compound is quantified using the Minimum Inhibitory Concentration (MIC), which indicates the lowest concentration required to inhibit bacterial growth. Studies have shown that it has a potent MIC against S. aureus, demonstrating its potential as an antibacterial agent.

Time-Kill Assays:
Time-kill assays further reveal that the compound effectively reduces bacterial viability over time, indicating a bactericidal effect rather than merely bacteriostatic.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other chromene derivatives. Below is a table summarizing some comparable compounds and their unique aspects:

Compound NameStructural FeaturesUnique Aspects
N-(4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamideNitro group substitutionExhibits different electronic properties due to nitro group
N-(4-bromophenyl)-2-oxo-2H-chromene-3-carboxamideBromine substitutionPotentially different reactivity profile due to bromine
8-Methoxy-N-(phenyl)-chromene derivativesMethoxy substitution at 8-positionVariation in biological activity based on substituent position

This comparison highlights how structural variations can influence biological activity, emphasizing the unique characteristics of this compound.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Antimicrobial Studies : Research indicates that this compound shows promising results against various bacterial strains, suggesting its potential use in treating bacterial infections.
  • Mechanistic Insights : Investigations into its mechanism have revealed that the compound likely interferes with essential processes in bacteria, such as cell wall biosynthesis and membrane permeability. This mechanism is crucial for developing new antibacterial therapies.
  • Pharmacological Potential : Given its antibacterial properties, this compound may serve as a lead for developing new antibiotics, especially in an era where antibiotic resistance is a growing concern. Further studies are needed to explore its efficacy in vivo and its safety profile.

Q & A

Q. How is enantiomeric purity validated for chiral centers?

  • Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) resolves enantiomers.
  • Optical rotation measurements ([α]D²⁵) confirm % enantiomeric excess (ee) ≥99% .

Data Contradictions and Resolution

Q. How to address discrepancies in reported biological activity across studies?

  • Meta-analysis of assay conditions (e.g., cell line origin, serum concentration) identifies confounding variables.
  • Dose-response validation using orthogonal assays (e.g., Western blot for apoptosis markers vs. MTT viability) resolves false positives .

Q. Why do computational predictions of solubility conflict with experimental data?

  • Limitations in force fields (e.g., OPLS-AA) underestimate solvation entropy.
  • Experimental validation via shake-flask method with HPLC quantification provides ground-truth data .

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